N-cyclododecyl-3,4,5-trimethoxybenzamide
Description
N-Cyclododecyl-3,4,5-trimethoxybenzamide (CAS 1000311-05-7) is a synthetic benzamide derivative featuring a cyclododecyl group attached to the amide nitrogen of a 3,4,5-trimethoxybenzoyl scaffold. Its large, lipophilic cyclododecyl substituent distinguishes it from simpler alkyl or aromatic analogs, likely influencing its solubility, crystallinity, and biological interactions.
Properties
CAS No. |
304890-29-7 |
|---|---|
Molecular Formula |
C22H35NO4 |
Molecular Weight |
377.5g/mol |
IUPAC Name |
N-cyclododecyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H35NO4/c1-25-19-15-17(16-20(26-2)21(19)27-3)22(24)23-18-13-11-9-7-5-4-6-8-10-12-14-18/h15-16,18H,4-14H2,1-3H3,(H,23,24) |
InChI Key |
XPRZPAVEZZWNAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCCCCCCCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the amide nitrogen significantly impacts physical properties such as melting point (MP), yield, and lipophilicity. Below is a comparative analysis of key analogs:
Key Trends :
Key SAR Insights :
- Branching in alkyl chains (e.g., isobutyl) enhances trypanocidal potency (IC50 = 2.21 µM) and selectivity (SI = 298.64) compared to linear analogs .
- Aromatic substituents (e.g., benzyl, 4-bromophenyl) may improve target engagement through π-π stacking or halogen bonding .
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